N-(4-nitrophenyl)-N'-(3-pyridinylmethyl)thiourea
Description
Properties
IUPAC Name |
1-(4-nitrophenyl)-3-(pyridin-3-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c18-17(19)12-5-3-11(4-6-12)16-13(20)15-9-10-2-1-7-14-8-10/h1-8H,9H2,(H2,15,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLYIFHQUPAEEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-nitrophenyl)-N'-(3-pyridinylmethyl)thiourea is a compound belonging to the thiourea class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by case studies and research findings.
Chemical Structure
The structural formula of this compound can be represented as follows:
Anticancer Activity
Thiourea derivatives, including this compound, have shown promising anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms.
Case Studies
-
In Vitro Studies :
- A study reported that thiourea derivatives exhibited IC50 values ranging from 7 to 20 µM against several cancer cell lines, including pancreatic and breast cancer cells. Specifically, derivatives with aromatic groups demonstrated significant efficacy with IC50 values as low as 1.5 µM against human leukemia cells .
- Another study highlighted that the compound induced apoptosis in MCF-7 breast cancer cells, leading to increased levels of lactate dehydrogenase (LDH), suggesting cell membrane damage and cytotoxicity .
- Mechanistic Insights :
Anti-Inflammatory Activity
This compound has also been evaluated for its anti-inflammatory properties.
Research Findings
- In a comparative study, thiourea derivatives were tested for their ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. The compound demonstrated significant inhibitory effects at concentrations as low as 10 µg/mL, outperforming traditional anti-inflammatory agents like dexamethasone .
- The mechanism involves the downregulation of inflammatory mediators, which could be beneficial in treating chronic inflammatory diseases .
Antimicrobial Activity
The antimicrobial potential of thiourea derivatives has been extensively studied.
Case Studies
-
Antibacterial Activity :
- Thiourea derivatives were shown to exhibit potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. The minimum inhibitory concentration (MIC) was reported at 2 µg/mL for some derivatives .
- The compound's effectiveness was linked to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication .
- Antifungal Activity :
Summary of Biological Activities
| Activity Type | Mechanism of Action | IC50/MIC Values |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits angiogenesis | IC50: 1.5 - 20 µM |
| Anti-inflammatory | Inhibits IL-6 and TNF-α | Effective at 10 µg/mL |
| Antimicrobial | Inhibits DNA gyrase; disrupts bacterial replication | MIC: 2 µg/mL (MRSA) |
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiourea derivatives vary significantly in biological activity and physical properties based on substituent groups. Below is a comparative analysis of N-(4-nitrophenyl)-N'-(3-pyridinylmethyl)thiourea and its analogs:
Substituent Effects on Physical Properties
Key Observations :
Antimicrobial Activity :
- N-Acyl Thioureas : Derivatives with pyridazinyl groups (e.g., N-(4-R-phenyl)-N'-(6-phenylpyridazin-3-yl)thiourea) showed MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
- 1,3,4-Thiadiazole Derivatives: Synthesized from N-(4-nitrophenyl)acetohydrazonoyl bromide, four compounds exhibited superior activity against E. coli and C. albicans (MIC: 4–16 µg/mL) .
Anti-Cancer Activity :
- SHetA2 : Demonstrated broad-spectrum anti-cancer activity, inducing apoptosis via mitochondrial and death receptor pathways. It is a clinical candidate for ovarian cancer .
- Flex-Het Analogs : Thioureas with pyridinyl or benzothiopyranyl groups (e.g., SHetA2) outperform others in cytotoxicity profiles .
Toxicity :
- Thioureas with trifluoromethylphenyl groups (e.g., 4a–c) showed dose-dependent toxicity in Triticum (wheat) and Artemia franciscana assays, with LC50 values ranging from 10⁻⁴–10⁻⁶ M .
Coordination Chemistry and Structural Insights
- Metal Coordination : N-(2-pyridyl)thiourea derivatives form complexes with Cu(II)/Cu(I), leading to thiadiazolopyridinium ligands. These complexes exhibit diverse structures (dimeric, polymeric) and S···Cl interactions .
- Crystal Packing : In N-cyclohexyl-N'-(4-nitrobenzoyl)thiourea, intramolecular N–H···O and intermolecular N–H···S bonds stabilize the lattice, while π···π interactions enhance planarity .
- Dihedral Angles: Substituents like 4-ethylphenoxymethyl or 2,4,6-trifluorophenyl create dihedral angles (30.85°–66.75°), affecting molecular rigidity and interaction with targets .
Q & A
Q. What are the recommended synthetic routes for N-(4-nitrophenyl)-N'-(3-pyridinylmethyl)thiourea?
The synthesis typically involves a multi-step reaction sequence. A common method includes coupling 4-nitrophenyl isothiocyanate with 3-(aminomethyl)pyridine under basic conditions (e.g., triethylamine) in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane. Post-reaction purification via column chromatography or recrystallization ensures high purity . Intermediate characterization using thin-layer chromatography (TLC) and mass spectrometry (MS) is critical for monitoring reaction progress.
Q. What analytical techniques are essential for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with thiourea NH protons typically appearing as broad singlets (~10–12 ppm) .
- X-ray Crystallography : Resolves molecular geometry, hydrogen bonding (e.g., intra- or intermolecular N–H···S interactions), and confirms trans–cis configurations of substituents relative to the thiourea core .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and isotopic patterns.
Q. What safety protocols are critical when handling this compound?
The compound (Pyrinuron) is highly toxic (oral rat LD = 12.3 mg/kg) and banned in many jurisdictions . Essential precautions include:
- Use of fume hoods, nitrile gloves, and lab coats.
- Storage in airtight containers away from light and moisture.
- Emergency protocols for spills (e.g., neutralization with sodium bicarbonate) and immediate medical consultation upon exposure .
Advanced Research Questions
Q. How does this compound interact with biological targets?
Mechanistic studies suggest it acts as a non-competitive enzyme inhibitor. For example, thiourea derivatives disrupt HIV-1 reverse transcriptase by binding to allosteric sites, altering conformational dynamics . In cancer research, analogs inhibit kinases by blocking ATP-binding pockets, as shown in cytotoxicity assays against HeLa and MCF-7 cell lines . Dose-response curves (IC values) and molecular docking simulations are used to validate target engagement.
Q. How can contradictions in biological activity data across studies be resolved?
Discrepancies (e.g., antitumor efficacy vs. high toxicity) may arise from:
- Assay Variability : Differences in cell lines (e.g., HepG2 vs. A549) or in vivo models.
- Metabolic Stability : Liver microsome assays can identify rapid degradation pathways.
- Structural Modifications : Introducing electron-withdrawing groups (e.g., –CF) or optimizing substituent positions (meta vs. para) can enhance selectivity .
Q. What role does this compound play in coordination chemistry?
It serves as a bidentate ligand, coordinating with palladium(II) or platinum(II) via pyridinyl nitrogen and thiourea sulfur atoms. Single-crystal X-ray studies reveal square-planar geometries in Pd(II) complexes, with ligand substitution kinetics studied using bio-relevant nucleophiles (e.g., thiourea, Dmtu) . Stability constants (log K) determined via UV-Vis titration provide insights into metal-ligand affinity.
Q. How can computational methods enhance understanding of its reactivity?
Density Functional Theory (DFT) calculations predict:
- Electrostatic Potential Surfaces : Identify nucleophilic/electrophilic sites for reaction design.
- Transition States : Clarify mechanisms of substitution or redox reactions (e.g., oxidation of –NO groups).
- Molecular Dynamics (MD) : Simulate binding modes in enzyme active sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
